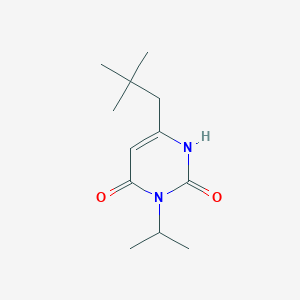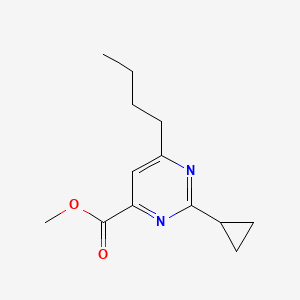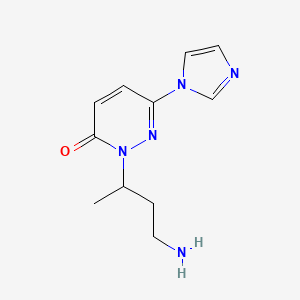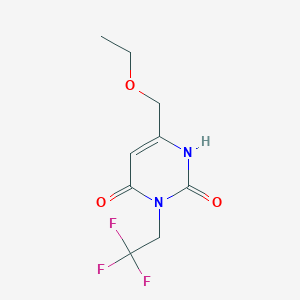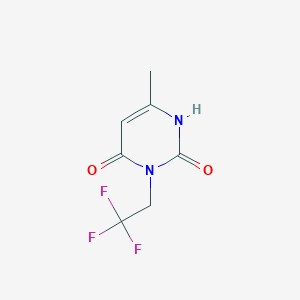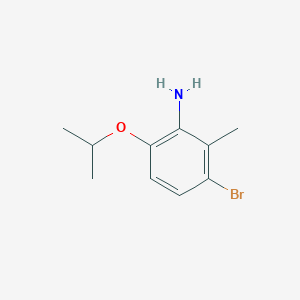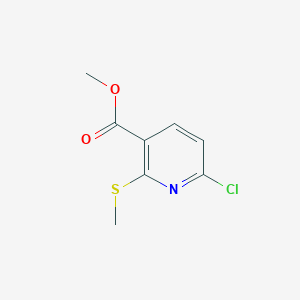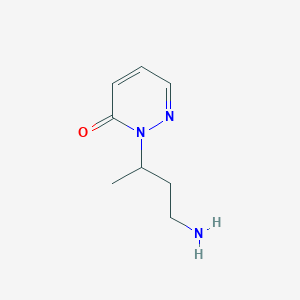
2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
The compound “2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one” is a pyridazinone derivative with an aminobutyl group attached. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The aminobutyl group suggests the presence of an amine functional group, which could impart basic properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar pyridazinone ring, with the aminobutyl group adding some three-dimensionality. The presence of nitrogen in the ring and the amine group could lead to interesting hydrogen bonding properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. The amine group can participate in acid-base reactions, and the pyridazinone ring can potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amine group in this compound could make it a weak base. The aromatic pyridazinone ring could contribute to the compound’s stability and possibly make it more resistant to reactions that would break the ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been utilized in the development of novel synthetic methodologies, such as the [4+2] annulation reaction between in situ formed azoalkenes and azlactones. This method facilitates access to a variety of 4,5-dihydropyridazin-3(2H)-one derivatives, highlighting their potential in medicinal applications due to their promising biological activity profiles. These compounds have been synthesized through both one-pot reactions and versatile conversions into other nitrogen-containing compounds, demonstrating their utility in organic synthesis and chemical research (Yuan et al., 2020).
Biocatalysis and Chiral Synthesis
- Chiral derivatives of dihydropyridines, which include structural motifs related to 2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one, have been explored for their use in asymmetric reductions. These compounds serve as models for NADH in biocatalytic processes, highlighting their importance in the synthesis of chiral molecules and enantiomerically pure compounds, which are crucial in pharmaceutical research (Losset et al., 1989).
Potential Biological Activities
- New derivatives of 2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one have been synthesized and evaluated for anticonvulsant and muscle relaxant activities. Certain compounds showed significant efficacy in standard pharmacological models, underlining the therapeutic potential of these derivatives in treating neurological disorders (Sharma et al., 2013).
Applications in Material Science
- The compound's derivatives have been assessed for their utility in improving the quality of base oils. They were tested as antioxidants and showed effectiveness in enhancing the oxidative stability of base oils, demonstrating the compound's relevance beyond biomedicine to applications in materials science and industrial chemistry (Nessim, 2017).
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising activity in a particular area (such as medicinal chemistry), future research could focus on optimizing its activity, reducing any side effects, or improving its synthesis .
Eigenschaften
IUPAC Name |
2-(4-aminobutan-2-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-7(4-5-9)11-8(12)3-2-6-10-11/h2-3,6-7H,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBZDAWTYMMTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C(=O)C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Propan-2-yl)-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484374.png)
